N-Methyl-N-(nitrosooxy)methanamine
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Overview
Description
N-Methyl-N-(nitrosooxy)methanamine is an organic compound with the molecular formula C2H6N2O2 It is a nitroso compound, which means it contains a nitroso group (-NO) attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(nitrosooxy)methanamine can be synthesized through several methods. One common approach involves the nitrosation of N-methylmethanamine. This reaction typically uses nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, like hydrochloric acid (HCl), to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitrosation processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(nitrosooxy)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-nitrosoformamide.
Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding N-methylmethanamine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-methyl-N-nitrosoformamide, while reduction produces N-methylmethanamine.
Scientific Research Applications
N-Methyl-N-(nitrosooxy)methanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as an intermediate in the synthesis of other chemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is used in the production of various industrial chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N-Methyl-N-(nitrosooxy)methanamine involves its interaction with biological molecules. The nitroso group can react with nucleophiles, such as amino acids and proteins, leading to modifications that affect their function. This compound can also generate reactive intermediates, such as nitrosamines, which can further interact with cellular components and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-nitrosourea: Similar in structure but contains a urea group instead of a methanamine group.
N-Nitrosodimethylamine: Contains two methyl groups attached to the nitrogen atom, differing from the methanamine structure.
N-Nitrosomethylurea: Similar nitroso group but with a different backbone structure.
Uniqueness
N-Methyl-N-(nitrosooxy)methanamine is unique due to its specific combination of a nitroso group and a methanamine backbone
Properties
CAS No. |
143521-23-7 |
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Molecular Formula |
C2H6N2O2 |
Molecular Weight |
90.08 g/mol |
IUPAC Name |
dimethylamino nitrite |
InChI |
InChI=1S/C2H6N2O2/c1-4(2)6-3-5/h1-2H3 |
InChI Key |
XPXOICCCLURMNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)ON=O |
Origin of Product |
United States |
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